molecular formula C18H16N2O3 B11531492 (4Z)-4-[(3-methoxyphenyl)methylidene]-1-(4-methylphenyl)pyrazolidine-3,5-dione

(4Z)-4-[(3-methoxyphenyl)methylidene]-1-(4-methylphenyl)pyrazolidine-3,5-dione

Cat. No.: B11531492
M. Wt: 308.3 g/mol
InChI Key: SGPYPXKSPMCUET-WJDWOHSUSA-N
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Description

(4Z)-4-[(3-methoxyphenyl)methylidene]-1-(4-methylphenyl)pyrazolidine-3,5-dione is a synthetic organic compound characterized by its unique structure, which includes a pyrazolidine-3,5-dione core with substituted phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-4-[(3-methoxyphenyl)methylidene]-1-(4-methylphenyl)pyrazolidine-3,5-dione typically involves the condensation of 3-methoxybenzaldehyde with 1-(4-methylphenyl)pyrazolidine-3,5-dione under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(4Z)-4-[(3-methoxyphenyl)methylidene]-1-(4-methylphenyl)pyrazolidine-3,5-dione can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The double bond in the methoxyphenylmethylidene moiety can be reduced to form a saturated derivative.

    Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.

    Substitution: Nitration using a mixture of nitric acid and sulfuric acid, halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of 3-methoxybenzaldehyde or 3-methoxybenzoic acid derivatives.

    Reduction: Formation of this compound derivatives with saturated side chains.

    Substitution: Formation of nitro or halogenated derivatives of the original compound.

Scientific Research Applications

(4Z)-4-[(3-methoxyphenyl)methylidene]-1-(4-methylphenyl)pyrazolidine-3,5-dione has been explored for various scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including anti-inflammatory and antimicrobial properties.

    Medicine: Studied for its potential as a lead compound in drug discovery, particularly for its anti-cancer and anti-inflammatory effects.

Mechanism of Action

The mechanism of action of (4Z)-4-[(3-methoxyphenyl)methylidene]-1-(4-methylphenyl)pyrazolidine-3,5-dione involves its interaction with specific molecular targets. For instance, its anti-inflammatory effects may be mediated through the inhibition of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators. Its potential anti-cancer activity could involve the induction of apoptosis in cancer cells through the activation of specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate: A widely used chemical intermediate with similar structural features.

    4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride: Another compound used in organic synthesis with comparable reactivity.

Uniqueness

(4Z)-4-[(3-methoxyphenyl)methylidene]-1-(4-methylphenyl)pyrazolidine-3,5-dione stands out due to its specific substitution pattern and the presence of both methoxy and methyl groups, which confer unique electronic and steric properties

Properties

Molecular Formula

C18H16N2O3

Molecular Weight

308.3 g/mol

IUPAC Name

(4Z)-4-[(3-methoxyphenyl)methylidene]-1-(4-methylphenyl)pyrazolidine-3,5-dione

InChI

InChI=1S/C18H16N2O3/c1-12-6-8-14(9-7-12)20-18(22)16(17(21)19-20)11-13-4-3-5-15(10-13)23-2/h3-11H,1-2H3,(H,19,21)/b16-11-

InChI Key

SGPYPXKSPMCUET-WJDWOHSUSA-N

Isomeric SMILES

CC1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC(=CC=C3)OC)/C(=O)N2

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C(=CC3=CC(=CC=C3)OC)C(=O)N2

Origin of Product

United States

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